
Ghalakinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ghalakinoside is a complex organic compound with a highly intricate structure. This compound is notable for its multiple hydroxyl groups and a unique hexacyclic framework, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups and complex structure.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its multiple reactive sites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the hexacyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve:
Optimization of reaction conditions: Using high-pressure reactors and continuous flow systems to improve yield and efficiency.
Purification processes: Employing techniques like chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like LiAlH₄ or NaBH₄.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl₂ (thionyl chloride) or PBr₃ (phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: SOCl₂, PBr₃
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halides, ethers
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can modulate the activity of these targets. The hexacyclic structure provides a rigid framework that can fit into specific binding sites, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sugammadex: A modified γ-cyclodextrin used to reverse neuromuscular blockade.
Cyclodextrins: Cyclic oligosaccharides used in drug delivery and as excipients.
Uniqueness
This compound is unique due to its specific hexacyclic structure and the presence of multiple hydroxyl and hydroxymethyl groups. These features provide distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
119459-76-6 |
|---|---|
Fórmula molecular |
C29H42O11 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O11/c1-26-17(14-6-24(34)37-12-14)4-5-28(26,35)18-3-2-15-7-20-21(10-27(15,13-31)19(18)9-22(26)32)39-25-29(36,40-20)23(33)8-16(11-30)38-25/h6,15-23,25,30-33,35-36H,2-5,7-13H2,1H3/t15-,16-,17+,18+,19-,20-,21?,22+,23-,25-,26-,27+,28?,29-/m0/s1 |
Clave InChI |
PKXHXJCYJPHQNB-WKCCLVTPSA-N |
SMILES isomérico |
C[C@@]12[C@H](CCC1([C@@H]3CC[C@H]4C[C@H]5C(C[C@@]4([C@H]3C[C@H]2O)CO)O[C@H]6[C@@](O5)([C@H](C[C@H](O6)CO)O)O)O)C7=CC(=O)OC7 |
SMILES |
CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |
SMILES canónico |
CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |
Sinónimos |
ghalakinoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


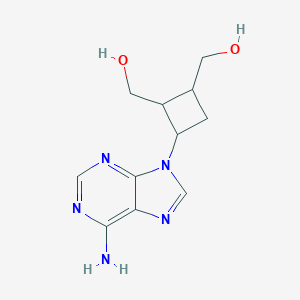


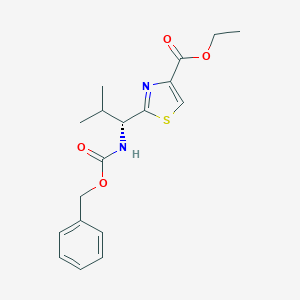
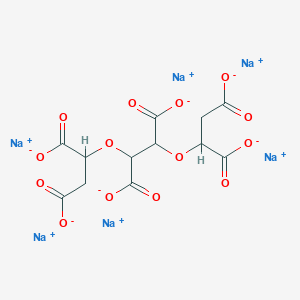
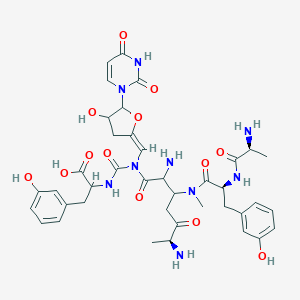
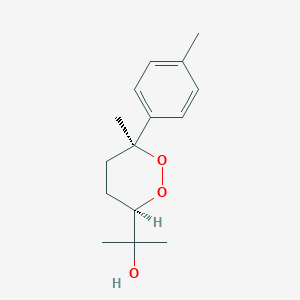






![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
